molecular formula C17H12N4 B10844373 4-Phenyl-2-(phenylamino)pyrimidine-5-carbonitrile

4-Phenyl-2-(phenylamino)pyrimidine-5-carbonitrile

Cat. No.: B10844373
M. Wt: 272.30 g/mol
InChI Key: KLNVGLIZGCKXCE-UHFFFAOYSA-N
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Description

4-phenyl-2-(phenylamino)pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-(phenylamino)pyrimidine-5-carbonitrile typically involves the condensation of appropriate aromatic amines with pyrimidine derivatives. One common method involves the reaction of 4-phenyl-2-chloropyrimidine-5-carbonitrile with aniline under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-2-(phenylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-phenyl-2-(phenylamino)pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-2-(phenylamino)pyrimidine-5-carbonitrile involves the inhibition of kinase enzymes. It binds to the ATP-binding site of kinases such as CDKs and EGFR, preventing the phosphorylation of target proteins. This inhibition disrupts cell cycle progression and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile
  • 2-phenyl-5,7-dihydroxy-8-(2-(hydroxymethyl)-1-methylpyrrolidin-3-yl)-4H-chromen-4-ones

Uniqueness

4-phenyl-2-(phenylamino)pyrimidine-5-carbonitrile is unique due to its specific structural features that confer high selectivity and potency towards certain kinases. Its phenylamino group enhances binding affinity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

2-anilino-4-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C17H12N4/c18-11-14-12-19-17(20-15-9-5-2-6-10-15)21-16(14)13-7-3-1-4-8-13/h1-10,12H,(H,19,20,21)

InChI Key

KLNVGLIZGCKXCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C#N)NC3=CC=CC=C3

Origin of Product

United States

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